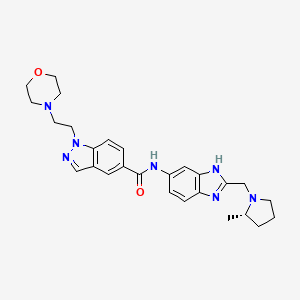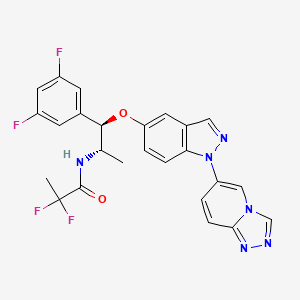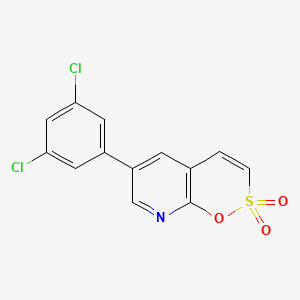
Caxii-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caxii-IN-1 is a potent inhibitor of carbonic anhydrase XII (CAXII), an enzyme that plays a crucial role in regulating pH within cells and tissues. Carbonic anhydrase XII is a transmembrane protein that is overexpressed in various cancers, including glioblastoma and breast cancer . Inhibitors of carbonic anhydrase XII, such as this compound, have shown promise in overcoming drug resistance and improving the efficacy of chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caxii-IN-1 typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound for carbonic anhydrase XII.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Caxii-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications.
Scientific Research Applications
Caxii-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of carbonic anhydrase XII in various chemical processes.
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of carbonic anhydrase XII in cells and tissues.
Medicine: This compound has shown potential in overcoming drug resistance in cancer therapy, particularly in glioblastoma and breast cancer
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting carbonic anhydrase XII.
Mechanism of Action
Caxii-IN-1 exerts its effects by inhibiting the activity of carbonic anhydrase XII. This enzyme is involved in the regulation of pH within cells and tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase XII, this compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents . The molecular targets of this compound include the active site of carbonic anhydrase XII, where it binds and inhibits the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Psammaplin C: Another potent inhibitor of carbonic anhydrase XII that has shown promise in overcoming drug resistance in cancer therapy.
Tiliroside: A natural compound that inhibits carbonic anhydrase XII and has been studied for its potential anticancer properties.
Uniqueness of Caxii-IN-1
This compound is unique in its high binding affinity and selectivity for carbonic anhydrase XII. This makes it a valuable tool compound for studying the role of this enzyme in various biological processes and for developing new therapeutic agents targeting carbonic anhydrase XII. Additionally, this compound has shown potential in overcoming drug resistance in cancer therapy, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H7Cl2NO3S |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)oxathiino[6,5-b]pyridine 2,2-dioxide |
InChI |
InChI=1S/C13H7Cl2NO3S/c14-11-4-9(5-12(15)6-11)10-3-8-1-2-20(17,18)19-13(8)16-7-10/h1-7H |
InChI Key |
YCLQLENVPQZHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CS(=O)(=O)OC2=C1C=C(C=N2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







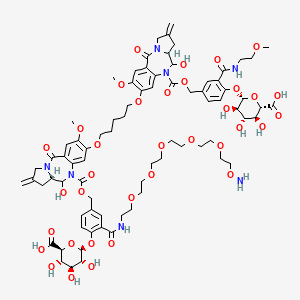


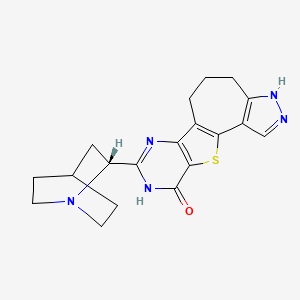
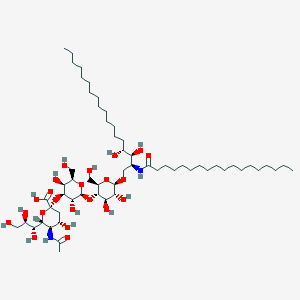

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
